molecular formula C25H28N2O3 B11346846 4-tert-butyl-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide

4-tert-butyl-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11346846
M. Wt: 404.5 g/mol
InChI Key: AVIIICKJLRNMHN-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 4-tert-butyl-N-(pyridin-2-yl)benzamide.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of 3,4-dimethoxybenzoyl chloride with the benzamide intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and catalysts, as well as the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and dimethoxyphenyl moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-TERT-BUTYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is investigated for its use in various industrial processes, including catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-3-YL)BENZAMIDE: Similar structure but with the pyridinyl group at the 3-position.

    4-TERT-BUTYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-4-YL)BENZAMIDE: Similar structure but with the pyridinyl group at the 4-position.

    4-TERT-BUTYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZOATE: Similar structure but with a benzoate ester instead of a benzamide.

Uniqueness

4-TERT-BUTYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with molecular targets. This unique structure can result in distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

4-tert-butyl-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C25H28N2O3/c1-25(2,3)20-12-10-19(11-13-20)24(28)27(23-8-6-7-15-26-23)17-18-9-14-21(29-4)22(16-18)30-5/h6-16H,17H2,1-5H3

InChI Key

AVIIICKJLRNMHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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